N-(2,4-difluorophenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
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Description
N-(2,4-difluorophenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C18H11F3N6O2 and its molecular weight is 400.321. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis for Imaging Applications
Compounds structurally related to N-(2,4-difluorophenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide have been developed for imaging applications. For instance, Dollé et al. (2008) discussed the synthesis of DPA-714, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This compound, with a fluorine atom in its structure, allows labeling with fluorine-18 for in vivo imaging, demonstrating the potential of such compounds in diagnostic imaging and research related to neurological disorders (Dollé et al., 2008).
Antimicrobial and Anticancer Applications
Several studies have synthesized and tested derivatives of triazolopyrimidines for antimicrobial and anticancer activities. Majithiya and Bheshdadia (2022) investigated novel derivatives of pyrimidine-triazole for their antimicrobial activity against selected bacterial and fungal strains. This suggests a potential route for the development of new antimicrobial agents based on the core structure of triazolopyrimidines, which could extend to compounds like this compound (Majithiya & Bheshdadia, 2022).
Protein Inhibition for Therapeutic Applications
Modifications of triazolopyrimidine compounds have shown remarkable effects as inhibitors for specific proteins or enzymes, indicating therapeutic applications. Wang et al. (2015) reported on modifying a related compound to serve as a potent PI3K inhibitor, suggesting the potential for cancer therapy. The structural modification included replacing the acetamide group with an alkylurea moiety, which retained antiproliferative activity and reduced toxicity, highlighting the versatility of triazolopyrimidine derivatives in medicinal chemistry (Wang et al., 2015).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-(4-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N6O2/c19-10-1-4-12(5-2-10)27-17-16(24-25-27)18(29)26(9-22-17)8-15(28)23-14-6-3-11(20)7-13(14)21/h1-7,9H,8H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLIAYLTBHCWOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F)N=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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